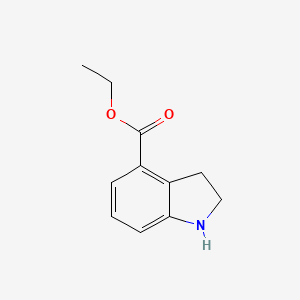

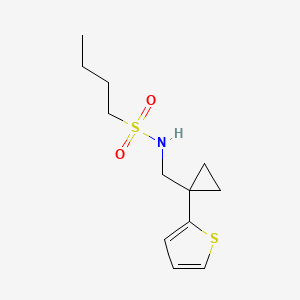

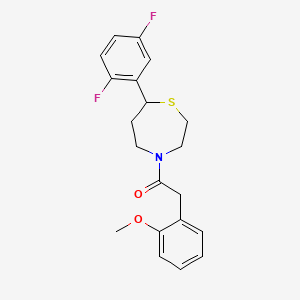

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Sulfonamide compounds have been employed as catalysts in various organic reactions. For example, a novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting the potential of sulfonamides in facilitating efficient and environmentally friendly chemical processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthetic Methodology

Sulfonamides have been pivotal in the development of stereoselective synthesis methods. For instance, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group showcases the utility of sulfonamides in constructing cyclic sulfoximines, indicating their role in enabling complex synthetic transformations (Ye et al., 2014).

Drug Metabolism and Biocatalysis

In drug metabolism research, biocatalysis using sulfonamide compounds has been explored to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. This application demonstrates the relevance of sulfonamides in pharmaceutical sciences, providing a method to generate metabolites for further drug development and study (Zmijewski et al., 2006).

Antimicrobial Applications

The antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives illustrates the potential of sulfonamide-based compounds in the development of new antimicrobial agents. Such compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their significance in medicinal chemistry and pharmaceutical research (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science

In the realm of materials science, sulfonamides have been used to synthesize ionic liquids and solid electrolytes. For instance, the study of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has provided insights into the properties of these compounds as ionic liquids and their behavior as plastic crystals, suggesting applications in electrochemistry and as solid electrolytes (Forsyth et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-3-9-17(14,15)13-10-12(6-7-12)11-5-4-8-16-11/h4-5,8,13H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYNTORDXJQUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)

![3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B2679087.png)

![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)

![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)